molecular formula C35H23N B12526181 N-[2,5-Bis(phenylethynyl)phenyl]-1,1-diphenylmethanimine CAS No. 684288-89-9

N-[2,5-Bis(phenylethynyl)phenyl]-1,1-diphenylmethanimine

Cat. No.: B12526181
CAS No.: 684288-89-9
M. Wt: 457.6 g/mol
InChI Key: OFRGUSRYNNOWFE-UHFFFAOYSA-N
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Description

N-[2,5-Bis(phenylethynyl)phenyl]-1,1-diphenylmethanimine is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a complex arrangement of phenyl and ethynyl groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,5-Bis(phenylethynyl)phenyl]-1,1-diphenylmethanimine typically involves the Sonogashira cross-coupling reaction. This method uses para-substituted ethynylbenzenes and 2,5-diiodothiophene as starting materials . The reaction is carried out under specific conditions, including the use of a palladium catalyst and a copper co-catalyst, in an inert atmosphere to prevent oxidation .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the Sonogashira cross-coupling reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography.

Chemical Reactions Analysis

Scientific Research Applications

N-[2,5-Bis(phenylethynyl)phenyl]-1,1-diphenylmethanimine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[2,5-Bis(phenylethynyl)phenyl]-1,1-diphenylmethanimine exerts its effects involves its interaction with molecular targets through its phenyl and ethynyl groups. These interactions can lead to various chemical transformations, such as cyclizations and substitutions, which are facilitated by the compound’s electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,5-Bis(phenylethynyl)phenyl]-1,1-diphenylmethanimine stands out due to its specific arrangement of phenyl and ethynyl groups, which confer unique electronic and photophysical properties. This makes it particularly valuable in applications requiring precise molecular interactions and transformations.

Properties

CAS No.

684288-89-9

Molecular Formula

C35H23N

Molecular Weight

457.6 g/mol

IUPAC Name

N-[2,5-bis(2-phenylethynyl)phenyl]-1,1-diphenylmethanimine

InChI

InChI=1S/C35H23N/c1-5-13-28(14-6-1)21-22-30-24-26-31(25-23-29-15-7-2-8-16-29)34(27-30)36-35(32-17-9-3-10-18-32)33-19-11-4-12-20-33/h1-20,24,26-27H

InChI Key

OFRGUSRYNNOWFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C#CC3=CC=CC=C3)N=C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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